molecular formula C23H17ClN2O3S B11220104 3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chlorobenzyl)sulfanyl]quinazolin-4(3H)-one

3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chlorobenzyl)sulfanyl]quinazolin-4(3H)-one

Cat. No.: B11220104
M. Wt: 436.9 g/mol
InChI Key: MFSUWJRDGZPAON-UHFFFAOYSA-N
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Description

3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This compound features a quinazolinone core, which is known for its diverse biological activities, and is further modified with benzodioxole and chlorophenyl groups, enhancing its potential pharmacological properties.

Preparation Methods

The synthesis of 3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinone derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer cell proliferation.

    Medicine: Explored for its anti-inflammatory and anticancer properties, showing promise in preclinical studies.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodioxole and chlorophenyl groups enhance its binding affinity to these targets, leading to the inhibition of enzyme activity or modulation of receptor function. This results in the compound’s observed biological effects, such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar compounds include other quinazolinone derivatives and benzodioxole-containing molecules. Compared to these compounds, 3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Similar compounds include:

Properties

Molecular Formula

C23H17ClN2O3S

Molecular Weight

436.9 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chlorophenyl)methylsulfanyl]quinazolin-4-one

InChI

InChI=1S/C23H17ClN2O3S/c24-18-7-3-1-5-16(18)13-30-23-25-19-8-4-2-6-17(19)22(27)26(23)12-15-9-10-20-21(11-15)29-14-28-20/h1-11H,12-14H2

InChI Key

MFSUWJRDGZPAON-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC5=CC=CC=C5Cl

Origin of Product

United States

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